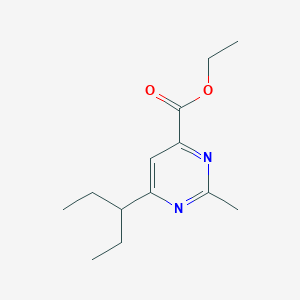

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-6-pentan-3-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-10(6-2)11-8-12(13(16)17-7-3)15-9(4)14-11/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAJCXRIRWSZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=NC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Characteristics and Synthesis

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate belongs to the pyrimidine carboxylate family, characterized by a pyrimidine ring with an ethyl ester group. The synthesis of this compound typically involves the esterification of 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid using ethanol and a strong acid catalyst under reflux conditions. The purification process often includes recrystallization or column chromatography to achieve high purity levels.

Scientific Research Applications

1. Pharmaceutical Development:

- Drug Intermediates: this compound serves as an intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

- Bioactivity Studies: Research has indicated that derivatives of pyrimidines exhibit significant biological activities, including anti-inflammatory and analgesic effects. This compound can be explored for its potential in developing new therapeutic agents .

2. Agrochemical Applications:

- Pesticide Formulations: Due to its chemical properties, this compound can be utilized in formulating agrochemicals, particularly pesticides that target specific pests while being environmentally friendly.

- Plant Growth Regulators: Pyrimidine derivatives are known to influence plant growth; thus, this compound may have applications in developing growth regulators that enhance crop yield and resilience.

3. Industrial Uses:

- Dyes and Pigments Production: The unique structure of this compound makes it suitable for synthesizing dyes and pigments used in textiles and coatings.

- Chemical Synthesis: It can be employed as a reagent in various organic synthesis reactions, including nucleophilic substitutions and oxidation processes.

Case Study 1: Pharmaceutical Applications

A study published in Pharmacological Reviews examined the role of pyrimidine derivatives in drug development, highlighting compounds similar to this compound that demonstrated promising anti-inflammatory effects. The research focused on optimizing these compounds for enhanced efficacy against specific targets such as COX enzymes .

Case Study 2: Agrochemical Innovations

Research conducted on the application of pyrimidine derivatives in agrochemicals showed that formulations containing this compound exhibited increased efficacy against common agricultural pests while maintaining low toxicity levels to beneficial insects. This study emphasized the compound's potential as a sustainable alternative in pest management strategies.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

a) Substituent Effects on Reactivity

b) Physical Properties

- The base structure () exhibits a low melting point (39°C), suggesting that bulky substituents (e.g., pentan-3-yl, dioxaborolane) enhance crystallinity and thermal stability, as seen in (mp 177–178°C).

- Thietan-3-yloxy and thioacetate groups () may influence solubility via polar interactions, though empirical data are lacking.

Notes

Limitations : Direct data on Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate (e.g., spectral profiles, biological activity) are absent in the evidence. Comparisons rely on substituent-driven extrapolations.

Computational Gaps : Molecular modeling (e.g., DFT calculations) could further elucidate electronic effects of pentan-3-yl vs. dioxaborolane or CF3 groups.

Biological Activity

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its pharmacological properties, including its interactions with biological targets and its applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the pyrimidine carboxylate family. Its structure includes:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Ethyl Ester Group : Enhances lipophilicity and bioavailability.

- Pentan-3-yl Substituent : Influences chemical reactivity and biological activity.

The synthesis typically involves the esterification of 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid using ethanol and a strong acid catalyst under reflux conditions.

The biological activity of this compound is largely dependent on its ability to interact with specific biological targets, such as enzymes or receptors. The mechanisms can vary based on the biological system and the conditions under which the compound is applied. For instance, it may act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. Research indicates that similar compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, certain pyrimidine derivatives showed IC50 values ranging from 0.3 to 24 µM against cancer-related targets such as EGFR and VEGFR .

Enzyme Inhibition

The compound may also exhibit inhibitory activity against specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors of this enzyme have been shown to modulate levels of bioactive lipids, which can influence various physiological processes including pain and inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine scaffold can significantly affect potency and selectivity against biological targets. For instance, modifications at specific positions on the pyrimidine ring have been linked to enhanced inhibitory effects on target enzymes .

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that related pyrimidine compounds displayed potent antiproliferative effects in vitro, leading to significant apoptosis in cancer cell lines .

- Enzyme Interaction Studies : Research involving molecular docking has provided insights into how this compound interacts with target proteins, revealing potential binding modes that could be exploited for drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| LogD (pH = 7.4) | 0.9 |

| IC50 (Cancer Targets) | 0.3 - 24 µM |

| Solubility (pH = 7.4) | Kinetic solubility: 191 µM |

Preparation Methods

Starting Material and General Synthetic Route

The synthesis of Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate generally begins with the precursor 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid . This compound undergoes an esterification reaction to introduce the ethyl ester moiety at the 4-carboxyl position of the pyrimidine ring.

- Starting Material: 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid

- Key Reaction: Esterification with ethanol

- Catalysts: Strong acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

- Reaction Conditions: Typically reflux conditions to ensure complete conversion

The esterification converts the carboxylic acid group (-COOH) into the ethyl ester (-COOEt), yielding the target compound.

Detailed Esterification Procedure

| Step | Description | Conditions | Remarks |

|---|---|---|---|

| 1 | Dissolve 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid in ethanol | Ethanol as solvent and reagent | Ensures sufficient medium for esterification |

| 2 | Add catalytic amount of strong acid (H₂SO₄ or HCl) | Typically 1-2% molar ratio | Acid catalyzes protonation of carboxyl group |

| 3 | Heat mixture under reflux | 70-80°C for 4-12 hours | Prolonged reflux ensures complete ester formation |

| 4 | Monitor reaction progress | TLC or HPLC | Confirms conversion to ester |

| 5 | Work-up and purification | Neutralize acid, extract product, recrystallize or chromatograph | Obtain pure ethyl ester |

This method is well-established and widely used in both laboratory and industrial settings due to its simplicity and efficiency.

Industrial Production Considerations

In industrial-scale synthesis, the reaction is often conducted in batch reactors with controlled temperature and stirring to optimize yield and purity.

- Batch Process: Reactants are combined in a reactor vessel, refluxed, and monitored.

- Purification: Crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

- Yield Optimization: Reaction parameters such as temperature, catalyst concentration, and reaction time are optimized for maximum yield and minimal byproducts.

Alternative Synthetic Approaches and Green Chemistry

While traditional acid-catalyzed esterification is common, greener and more efficient methods have been explored in related pyrimidine ester syntheses, which may be adapted for this compound:

- Microwave-Assisted Synthesis: Accelerates reaction rates, reduces reaction time to minutes, and often improves yields (80-96%) under milder conditions.

- Mechanochemical Methods: Use of mortar and pestle grinding with minimal solvents, aligning with green chemistry principles.

- Green Solvents: Replacement of hazardous solvents with environmentally benign alternatives to reduce pollution.

These alternative methods offer advantages in sustainability and efficiency but require validation specifically for this compound.

Related Reaction Types and Functional Group Transformations

Beyond esterification, this compound’s functional groups allow further chemical modifications:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | Mild to strong oxidizing conditions | Aldehydes, ketones, or carboxylic acids derived from side chains |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Anhydrous conditions, low temperature | Conversion of ester to corresponding alcohols |

| Nucleophilic Substitution | Amines, halides, bases | Varies | Substituted pyrimidine derivatives |

These transformations are important for derivatization in pharmaceutical and agrochemical research.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid |

| Reaction Type | Acid-catalyzed esterification |

| Catalyst | Sulfuric acid or hydrochloric acid |

| Solvent | Ethanol |

| Temperature | Reflux (~70-80°C) |

| Reaction Time | 4-12 hours |

| Purification | Recrystallization or chromatography |

| Yield | Typically high, depending on conditions |

| Alternative Methods | Microwave synthesis, mechanochemistry, green solvents |

Research Findings and Practical Notes

- The esterification reaction is robust and reproducible, making it suitable for scale-up.

- Acid catalysts must be carefully neutralized post-reaction to prevent degradation of the product.

- Purification is critical to remove residual acid and unreacted starting materials to achieve pharmaceutical-grade purity.

- The pentan-3-yl substituent influences the compound’s lipophilicity and biological activity, making the precise control of synthesis important for downstream applications.

- No significant alternative synthetic routes (e.g., direct alkylation on pyrimidine ring) have been reported for this specific compound, highlighting the predominance of esterification from the acid precursor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions starting with pyrimidine ring formation via cyclocondensation of β-diketones or amidines. Key steps include:

- Substituent Introduction : Alkylation or nucleophilic substitution at the 6-position using pentan-3-yl halides or Grignard reagents under anhydrous conditions .

- Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group .

- Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., Pd for cross-coupling reactions). Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology :

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions (e.g., pentan-3-yl at C6, methyl at C2) and ester functionality .

- IR : Confirm C=O (ester, ~1700 cm) and C-N (pyrimidine ring, ~1600 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNO) .

- X-ray Crystallography : Single-crystal analysis using SHELX software for bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Solubility Testing : Use polar (water, methanol) and non-polar solvents (hexane) with UV-Vis quantification. The ester group enhances solubility in organic solvents .

- Stability Studies : Monitor degradation via HPLC under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 25°C and 40°C .

Advanced Research Questions

Q. How do steric and electronic effects of the pentan-3-yl and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian) to analyze electron density distribution and steric hindrance at C2 and C6 positions .

- Experimental Validation : Compare reaction rates with analogs (e.g., ethyl 6-cyclopropylpyrimidine-4-carboxylate) in Suzuki-Miyaura couplings. Bulky pentan-3-yl may reduce catalytic efficiency, requiring optimized ligands (e.g., SPhos) .

Q. What intermolecular interactions dominate in the crystal lattice, and how do they affect physicochemical properties?

- Methodology :

- X-ray Analysis : Use SHELXL for refinement. Graph set analysis (Etter’s rules) identifies hydrogen-bonding motifs (e.g., N–H···O=C interactions between pyrimidine N and ester carbonyl) .

- Thermal Analysis : DSC/TGA to correlate melting points (e.g., ~100–120°C) with packing efficiency .

Q. How can contradictory data in catalytic activity studies (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodology :

- Dose-Response Curves : Replicate assays with varying concentrations (e.g., 1–100 µM) to identify threshold effects.

- Structural Analog Comparison : Test derivatives (e.g., replacing pentan-3-yl with cyclopropyl) to isolate substituent-specific effects .

- Molecular Docking : AutoDock Vina to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.